Methyl[2-(propan-2-yloxy)ethyl]amine
Description
Methyl[2-(propan-2-yloxy)ethyl]amine (IUPAC name: N-methyl-2-(isopropoxy)ethanamine) is a secondary amine with the molecular formula C₇H₁₇NO and a molecular weight of 131.22 g/mol. Its structure comprises a methylamine group attached to an ethyl chain bearing an isopropoxy (-O-CH(CH₃)₂) moiety at the 2-position.
- Nucleophilic substitution: Reaction of 2-chloroethylamine derivatives with isopropoxide.
- Reductive amination: Condensation of aldehydes/ketones with methylamine followed by reduction.
- Etherification: Alkylation of hydroxyethylamine intermediates with isopropyl halides.
Applications may include use as a ligand in coordination chemistry (e.g., metal complexes, ) or as a precursor to bioactive molecules (e.g., tetrahydroisoquinolines, ).
Properties
CAS No. |
114377-28-5 |
|---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
N-methyl-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C6H15NO/c1-6(2)8-5-4-7-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
RSOOVQCAMBUOOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl[2-(propan-2-yloxy)ethyl]amine can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromoethanol with isopropyl alcohol in the presence of a base to form 2-(propan-2-yloxy)ethanol. This intermediate is then reacted with methylamine to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(propan-2-yloxy)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substituents.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Methyl[2-(propan-2-yloxy)ethyl]amine serves as an essential building block in organic synthesis. It is utilized in the preparation of more complex molecules, which can be pivotal in developing new pharmaceuticals and agrochemicals. The compound's structure allows it to participate in various chemical reactions, including substitution, oxidation, and reduction.
Synthetic Routes
The synthesis typically involves multi-step organic reactions, with the final step often being the formation of a hydrochloride salt to enhance stability and solubility. Common reagents used include:
- Oxidizing Agents: Potassium permanganate and chromic acid.
- Reducing Agents: Lithium aluminum hydride and sodium borohydride.
- Substitution Reagents: Alkyl halides in the presence of bases.
Biological Applications
Pharmacological Potential
This compound has garnered attention for its potential therapeutic applications, particularly in treating neurological and psychiatric disorders.
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties: Studies have shown that derivatives of this compound demonstrate moderate antioxidant activity, comparable to established antioxidants when evaluated using assays like ABTS.
- β-Adrenergic Receptor Antagonism: It acts as a competitive antagonist at β-adrenergic receptors, suggesting potential use in managing cardiovascular diseases such as hypertension and heart failure.
- Neurotransmitter Uptake Inhibition: The compound may inhibit the uptake of neurotransmitters like norepinephrine and serotonin, indicating possible antidepressant effects. In rodent models, it has been shown to antagonize reserpine-induced hypothermia.
Comparative Data Table
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Antioxidant Activity | β-Adrenergic Receptor Antagonism | Neurotransmitter Uptake Inhibition |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| Propranolol | High | Yes | Moderate |
| Atenolol | Moderate | Yes | Low |
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its unique properties make it suitable for formulating products that require specific chemical characteristics.
Case Studies
Case Study 1: Cardiovascular Research
A study demonstrated the efficacy of this compound in reducing elevated heart rates in animal models. The mechanism involved modulation of adrenergic signaling pathways, indicating its potential as a therapeutic agent for arrhythmias.
Case Study 2: Neuropharmacological Research
In another study focusing on mood regulation, researchers found that this compound could effectively inhibit neurotransmitter uptake in rodent models, suggesting its role as a potential antidepressant.
Mechanism of Action
The mechanism of action of Methyl[2-(propan-2-yloxy)ethyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in biochemical reactions, affecting the activity of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical differences between Methyl[2-(propan-2-yloxy)ethyl]amine and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications | Reference |
|---|---|---|---|---|---|
| This compound | C₇H₁₇NO | 131.22 | Ethyl-O-iPr, methylamine | Intermediate in drug synthesis | |
| Methyl[3-(propan-2-yloxy)propyl]amine HCl | C₇H₁₈ClNO | 167.68 | Propyl-O-iPr, methylamine, HCl salt | Lab scaffold, versatile applications | |
| 2-hydroxy-3-(propan-2-yloxy)propylamine | C₇H₁₇NO₂ | 147.21 | Hydroxypropyl-O-iPr, methylamine | Enhanced solubility due to -OH group | |
| Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine HCl | C₁₂H₂₀ClNO | 229.75 | Phenyl, ethyl-O-iPr, methylamine | Lipophilic, aromatic interactions | |
| V022-0900 (Fluorophenyl-oxazolyl derivative) | C₂₃H₂₈FN₃O₂ | 397.49 | Fluorophenyl, oxazolyl, hydroxypropyl | CNS-targeting scaffold |
Key Comparisons
Chain Length and Flexibility
- The target compound’s ethyl chain provides moderate flexibility compared to the propyl chain in Methyl[3-(propan-2-yloxy)propyl]amine (). The shorter chain may enhance water solubility but reduce lipid membrane permeability.
Functional Group Impact
- Aromatic Substituents : Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine () incorporates a phenyl group, significantly enhancing lipophilicity and enabling π-π interactions in receptor binding .
Biological Activity
Methyl[2-(propan-2-yloxy)ethyl]amine is an organic compound notable for its unique structure, which includes a methyl group, a propan-2-yloxy group, and an ethylamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of alkoxycarbothioamides have been shown to disrupt bacterial cell membranes, inhibiting growth in various bacterial strains. This suggests that this compound may also possess similar antimicrobial capabilities due to its structural characteristics.
A study on synthetic 1,3-bis(aryloxy)propan-2-amines demonstrated their effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings highlight the potential of structurally similar compounds in developing new antibacterial agents .
Anticancer Activity
This compound and related compounds have been investigated for their anticancer properties. Mannich bases, which include this compound as a potential derivative, have shown increased cytotoxicity against various cancer cell lines. For example, certain Mannich bases were found to be more cytotoxic than standard chemotherapy drugs like 5-fluorouracil when tested against mouse renal carcinoma and human T-lymphocyte cell lines .
In particular, the structural modifications of Mannich bases influence their cytotoxic efficacy. Studies reveal that compounds with specific substituents on the nitrogen atom can enhance their biological activity, suggesting a structure-activity relationship that warrants further investigation .
Case Study: Antimicrobial Efficacy
A study focused on the antibacterial activity of synthetic compounds similar to this compound revealed that these compounds inhibited the growth of Gram-positive bacteria at low micromolar concentrations. This research supports the hypothesis that this compound could be effective against multidrug-resistant strains due to its structural features that facilitate interaction with bacterial membranes .
Case Study: Cytotoxicity Against Cancer Cells
In another study examining Mannich bases derived from various amines, it was found that compounds featuring a similar structure to this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The IC50 values for some derivatives were reported to be lower than 2 μg/mL, indicating potent anticancer activity .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
